molecular formula C13H19NO5 B1405298 (S)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid CAS No. 873436-53-4

(S)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid

Cat. No. B1405298
M. Wt: 269.29 g/mol
InChI Key: WJDOYDOLXKWIKQ-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxalic acid, also known as ethanedioic acid, is a colorless, crystalline, toxic organic compound that belongs to the family of carboxylic acids . It is widely used in various industries, including cleaning and maintenance, agricultural use, leather processing, and laboratory applications . It is produced by a range of living organisms, including fungi, bacteria, plants, animals, and humans .


Synthesis Analysis

Oxalic acid can be synthesized through several methods. It can be manufactured by heating sodium formate in the presence of an alkali catalyst, by oxidizing carbohydrates with nitric acid, by heating sawdust with caustic alkalies, or by fermentation of sugar solutions in the presence of certain molds . Another method involves the direct conversion of biomass to oxalic acid through a process called alkali heating .


Molecular Structure Analysis

The molecular properties of oxalic acid and its gas phase interactions with water have been thoroughly examined . The mechanical properties of oxalic acid dihydrate and anhydrous oxalic acid (α and β polymorphic forms) were obtained using rigorous theoretical solid-state methods based on density functional theory using plane waves and pseudopotentials .


Chemical Reactions Analysis

The kinetics of the thermal decomposition of solids, as exemplified by the thermal dehydration of α-oxalic acid dihydrate and the subsequent thermally induced sublimation/decomposition of the as-produced anhydride, have been studied . Another study shows that reactions of methanesulfonic acid (MSA) with ammonia and amines form particles, a process which is enhanced by water .


Physical And Chemical Properties Analysis

Oxalic acid is characterized by strong acidity, chelating ability, and reducing ability . It is a common organic compound that dissolves well in water, alcohol, and ether . The three forms of oxalic acid are highly anisotropic ductile materials having low hardness and bulk moduli .

Scientific Research Applications

Enantioselective Synthesis

(S)-3-(dimethylamino)-1-phenylpropan-1-ol is a crucial intermediate in the synthesis of antidepressants. Studies have demonstrated that the mutant M242F/Q245T of carbonyl reductase from Sporobolomyces salmonicolor catalyzes the reduction of this compound with improved enantioselectivity, which is vital for pharmaceutical applications (Zhang et al., 2015).

Preparation Techniques

Research has explored efficient preparation methods for 3-Dimethylamino-3-phenylpropanol, a derivative of (S)-3-(dimethylamino)-1-phenylpropan-1-ol, using reactions like the Knoevenagel reaction followed by reduction with the NaBH4-I2 system (Xiang, 2006).

Wastewater Treatment

Oxalic acid doped polyaniline has been shown to be effective in removing hazardous dyes like Sodium 4-[4-(dimethylamino) phenyl] diazenyl benzene-1-sulfonate from wastewater. This highlights the environmental applications of oxalic acid in water purification processes (Jadhav & Jaspal, 2020).

NMR Data and Stereochemistry

Research on the stereochemistry and NMR data assignment of cyclopeptide alkaloids, which include compounds related to (S)-3-(dimethylamino)-1-phenylpropan-1-ol, has been conducted. This work is crucial for understanding the structural details of these molecules (Nisar et al., 2010).

Asymmetric Synthesis

The compound has been used in the asymmetric synthesis of (R)-fluoxetine hydrochloride, highlighting its importance in creating chiral pharmaceuticals (Shan-zhen, 2009).

Future Directions

Future research could focus on the development of new water-based or water-tolerant processes for the direct conversion of CO2 and biomass to oxalic acid . Additionally, the mechanisms of particle formation from initial clusters and their growth to detectable particles remain largely unknown and could be a potential area of study .

properties

IUPAC Name

(1S)-3-(dimethylamino)-1-phenylpropan-1-ol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.C2H2O4/c1-12(2)9-8-11(13)10-6-4-3-5-7-10;3-1(4)2(5)6/h3-7,11,13H,8-9H2,1-2H3;(H,3,4)(H,5,6)/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDOYDOLXKWIKQ-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@H](C1=CC=CC=C1)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid

CAS RN

873436-53-4
Record name (S)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid
Reactant of Route 3
Reactant of Route 3
(S)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid
Reactant of Route 4
Reactant of Route 4
(S)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid
Reactant of Route 5
Reactant of Route 5
(S)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid
Reactant of Route 6
Reactant of Route 6
(S)-3-(dimethylamino)-1-phenylpropan-1-ol; oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.